N-(2,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazole ring and a carboxamide group attached to a dimethylphenyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N-(2,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2,5-dimethylphenylamine with thionyl chloride to form the corresponding sulfonamide. This intermediate is then cyclized with hydrazine hydrate to yield the thiadiazole ring. Finally, the carboxamide group is introduced through the reaction with an appropriate carboxylic acid derivative under suitable conditions .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis on a larger scale.
Chemical Reactions Analysis
N-(2,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, nitration typically requires a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Scientific Research Applications
N-(2,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics and antifungal drugs.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes. For example, it can bind to bacterial enzymes, disrupting their function and leading to cell death. The exact molecular pathways involved can vary depending on the specific application and target organism .
Comparison with Similar Compounds
N-(2,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide can be compared with other similar compounds, such as:
N-(2,5-dimethylphenyl)thioureido acid derivatives: These compounds also contain a dimethylphenyl group and have shown antimicrobial activity.
Ellipticine derivatives: These compounds have a different core structure but share similar biological activities, such as anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11N3OS |
---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C11H11N3OS/c1-7-3-4-8(2)9(5-7)12-11(15)10-6-16-14-13-10/h3-6H,1-2H3,(H,12,15) |
InChI Key |
PYYBXHQURXOALH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CSN=N2 |
Origin of Product |
United States |
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